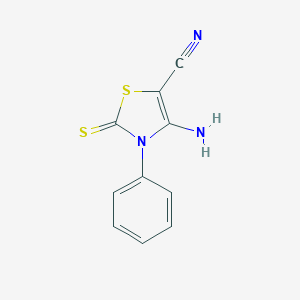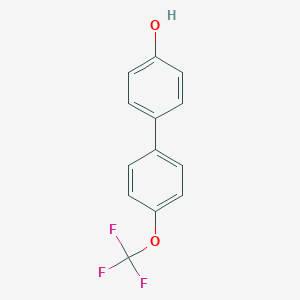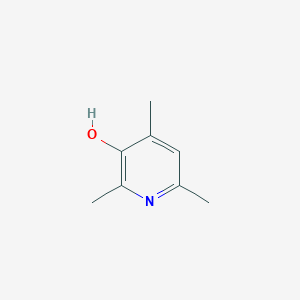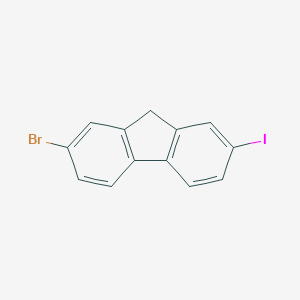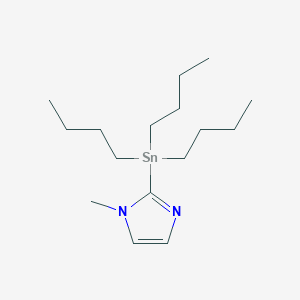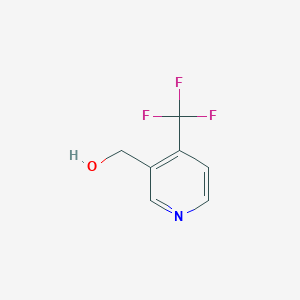
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Overview
Description
“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H6F3NO . It is used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)pyridin-3-yl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 4-position and a methanol group at the 3-position .Chemical Reactions Analysis
Trifluoromethylpyridines, including “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a colorless or white to off-white liquid or solid . Its molecular weight is 177.13 .Scientific Research Applications
Agrochemicals: Crop Protection
(4-(Trifluoromethyl)pyridin-3-yl)methanol: derivatives are extensively used in the agrochemical industry for crop protection. The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests . For instance, derivatives of this compound have been used to develop novel herbicides that target specific weeds without affecting the crops.
Pharmaceutical Industry: Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. This compound serves as a precursor in the synthesis of pharmaceuticals that exhibit antiviral and antitumor activities . Its derivatives are being studied for their potential use in treating a variety of diseases, including cancer and viral infections.
Veterinary Medicine: Animal Health
Similar to its applications in human medicine, (4-(Trifluoromethyl)pyridin-3-yl)methanol is also used in veterinary medicine. It contributes to the development of veterinary drugs that help in treating diseases in animals, ensuring their health and productivity .
Material Science: Fluorinated Compounds
The unique physicochemical properties imparted by the fluorine atoms make this compound valuable in material science. It is used in the synthesis of fluorinated materials that have applications in electronics, coatings, and other advanced materials .
Chemical Synthesis: Intermediate
This compound acts as an intermediate in various chemical syntheses. Its ability to introduce the trifluoromethyl group into other molecules makes it a valuable building block in organic chemistry .
Environmental Science: Green Chemistry
The trifluoromethyl group is crucial in the development of environmentally friendly chemicals. Researchers are exploring the use of (4-(Trifluoromethyl)pyridin-3-yl)methanol derivatives in green chemistry applications to reduce the environmental impact of chemical processes .
Analytical Chemistry: Reagents
In analytical chemistry, derivatives of this compound are used as reagents in various analytical techniques. They help in the detection and quantification of other substances, playing a vital role in quality control and research .
Biotechnology: Research Tools
Finally, in biotechnology, this compound is used in the development of research tools. It can be used to modify biological molecules, which aids in studying their function and interactions in biological systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWBLLHQHAGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596430 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
198401-76-2 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
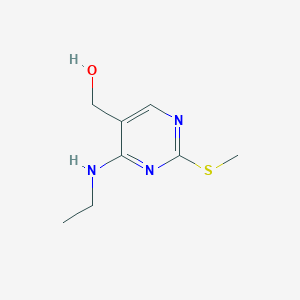
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)



